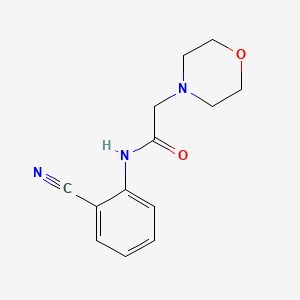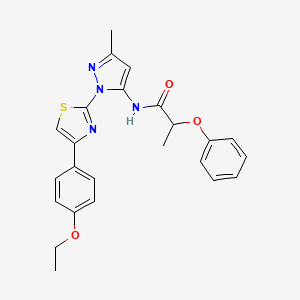![molecular formula C14H14N6O B2673629 (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine CAS No. 946348-58-9](/img/structure/B2673629.png)
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine, also known as MPPA, is a compound that has been studied for its potential use in various scientific research applications. MPPA is a derivative of pteridine, a heterocyclic compound that is commonly found in biological systems. The following paper will discuss the synthesis method of MPPA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anticancer Research
One significant application of compounds related to (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine is in anticancer research. A study by Ghani and Mansour (2011) explored the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives of this compound. These complexes demonstrated potential as anticancer compounds, showing activity against various cancer cell lines comparable to cisplatin (Ghani & Mansour, 2011).
Enzyme Inactivation Studies
Another application is in the study of enzyme inactivation mechanisms. Ding and Silverman (1993) investigated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation. This study provides insight into the biochemical actions of similar compounds on enzymes (Ding & Silverman, 1993).
Antimicrobial Activity
Compounds similar to (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine have been studied for their antimicrobial activities. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, exhibiting good or moderate activities against various microorganisms, suggesting potential antimicrobial applications (Bektaş et al., 2007).
Pharmaceutical Synthesis
These compounds are also significant in pharmaceutical synthesis. Belova et al. (2017) studied the reactions of (4-methoxyphenyl)amine and its derivatives with isocyanates and formate, contributing to the development of new pharmaceuticals (Belova et al., 2017).
Bioactive Compound Synthesis
Loidreau et al. (2020) conducted microwave-assisted synthesis of bioactive benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, envisioned as potent bioisosteric analogues of an anticancer agent, demonstrating the role of related compounds in synthesizing bioactive molecules (Loidreau et al., 2020).
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-methylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-15-14-19-12-11(16-7-8-17-12)13(20-14)18-9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H2,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNZFYVKVZOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)



![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)
![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2673560.png)
![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673562.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2673563.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)